(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dimethylphenyl)methanone
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Overview
Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dimethylphenyl)methanone: is a complex organic compound featuring a triazole ring, an azetidine ring, and a phenyl group
Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazole core have been found to interact with a wide range of biological targets, including enzymes like aromatase , and various receptors .
Mode of Action
1,2,3-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the function of these targets .
Biochemical Pathways
1,2,3-triazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
1,2,3-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
1,2,3-triazole derivatives have been found to have a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Action Environment
Various internal and external factors can influence the action of anticancer drugs, including genetics, viruses, drugs, diet, and smoking .
Biochemical Analysis
Biochemical Properties
Similar compounds in the triazolothiadiazine family have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The compound may interact with various enzymes, proteins, and other biomolecules, but the specific interactions have not been fully elucidated.
Cellular Effects
Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The resulting triazole ring can then be further functionalized to introduce the azetidine and phenyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to handle the compound's complexity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The triazole ring can be reduced to form a different heterocyclic structure.
Substitution: : The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Phenolic derivatives.
Reduction: : Reduced triazole derivatives.
Substitution: : Substituted azetidine derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for metal ions, potentially influencing biological processes.
Medicine: : Its structural features suggest potential use in drug design and development.
Industry: : It could be used in the development of new materials or catalysts.
Comparison with Similar Compounds
This compound is unique due to its combination of triazole, azetidine, and phenyl groups. Similar compounds might include other triazole derivatives or azetidine-containing molecules, but the specific arrangement and substitution pattern of this compound set it apart.
List of Similar Compounds
1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide
2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-N-[(2,2,2-trifluoroethyl)carbamoyl]acetamide
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-11-3-6-15(12(2)7-11)17(22)20-8-14(9-20)21-10-16(18-19-21)13-4-5-13/h3,6-7,10,13-14H,4-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWAGBINZRNTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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